molecular formula C19H24ClN3O3 B6559491 3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-46-0

3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559491
CAS No.: 1021211-46-0
M. Wt: 377.9 g/mol
InChI Key: ZBXWVDMMDCKUFP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . This parent compound has been synthesized and studied for its potential as an inhibitor of colon cancer cells .


Synthesis Analysis

The parent compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was synthesized and then modified to create a series of 24 compounds . The synthesis involved saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide .


Molecular Structure Analysis

The structure of the prepared methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate was confirmed based on 1H and 13C NMR spectral and physicochemical analysis .


Chemical Reactions Analysis

The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride . Other derivatives were obtained through various reactions, including DCC and azide coupling methods .

Mechanism of Action

The synthesized compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway . Some compounds showed high selectivity to TRAP1, which explained their superior activity .

Future Directions

The compounds synthesized from the parent compound showed promising results in inhibiting colon cancer cells . Future research could focus on optimizing these compounds and conducting further in-vivo studies to assess their potential as cancer therapeutics.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-18(2,3)15(24)22-10-8-19(9-11-22)16(25)23(17(26)21-19)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXWVDMMDCKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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